molecular formula C19H18N2O B5620981 N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide

Cat. No.: B5620981
M. Wt: 290.4 g/mol
InChI Key: QKMBIXLTDXHSMF-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a dimethylamino (-N(CH₃)₂) substituent at the para position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The dimethylamino group enhances solubility in polar solvents and may influence binding interactions in biological systems.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-21(2)16-12-10-15(11-13-16)20-19(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBIXLTDXHSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-(dimethylamino)aniline and naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium catalyst in a cross-coupling reaction can facilitate the formation of the desired amide bond with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly impacts physical properties such as melting point, molecular weight, and spectral characteristics. Key comparisons are summarized below:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Data (NMR, HR-MS)
N-[4-(Dimethylamino)phenyl]naphthalene-1-carboxamide -N(CH₃)₂ (para) Not reported ~306.37 (calculated) Not reported Likely δ ~7.5–8.5 ppm (aromatic H), HR-MS: m/z ~306.37
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) -OCH₃ (para) 168–170 294.1132 74 ^1H-NMR: δ 10.3 (OH), 8.2–6.8 (aromatic H)
2-Hydroxy-N-(4-methylphenyl)naphthalene-1-carboxamide (3c) -CH₃ (para) 143–145 278.1180 77 ^13C-NMR: δ 167.5 (C=O), 21.4 (CH₃)
N-(2-Fluorophenyl)-2-hydroxynaphthalene-1-carboxamide (4a) -F (ortho) 150–152 278.1176 64 HR-MS: [M+H]⁺ 279.1248 (observed)

Key Observations :

  • Electron-donating groups (-OCH₃, -N(CH₃)₂) increase solubility but may reduce melting points compared to electron-withdrawing groups (-F) .
  • The dimethylamino group (para) likely induces stronger bathochromic shifts in UV-Vis spectra compared to methyl or methoxy substituents due to enhanced conjugation .

Spectral and Structural Comparisons

  • NMR Spectroscopy: The dimethylamino group in N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide would produce a singlet at δ ~2.9–3.1 ppm for the -N(CH₃)₂ protons, distinct from methoxy (-OCH₃, δ ~3.8 ppm) or methyl (-CH₃, δ ~2.3 ppm) substituents . Aromatic protons in naphthalene cores typically resonate between δ 7.5–8.5 ppm, with substituents altering chemical shifts predictably .
  • Mass Spectrometry :

    • HR-MS data for analogous compounds (e.g., 3c, 4a) show deviations <0.005 g/mol between calculated and observed masses, validating structural assignments .

Reactivity and Functionalization

  • The dimethylamino group enhances nucleophilicity, enabling further functionalization (e.g., alkylation, acylation) compared to halogenated analogs .

Biological Activity

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, often referred to as a naphthalene carboxamide derivative, features a naphthalene core substituted with a dimethylamino group on the phenyl ring. The presence of the carboxamide moiety is crucial for its biological activity, facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentrations (MICs)

The compound demonstrated submicromolar activity against MRSA isolates, with MIC values ranging from 0.16 to 0.68 µM for structurally related derivatives . Additionally, it showed comparable activity against M. tuberculosis, with MICs around 10 µM, similar to the first-line antibiotic rifampicin .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Inhibition of Bacterial Enzymes : The compound can inhibit key bacterial enzymes involved in metabolic processes.
  • Disruption of Cellular Functions : It affects glucose uptake and oxidative phosphorylation in microbial pathogens .
  • Multi-target Interactions : The compound interacts with multiple cellular targets, suggesting a broad-spectrum antimicrobial profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antistaphylococcal Activity : A study highlighted the effectiveness of various naphthalene carboxamide derivatives against MRSA, emphasizing the role of structural modifications on their antimicrobial potency .
  • Synergistic Effects : Combinations of this compound with other antibiotics have shown synergistic effects, enhancing overall antibacterial efficacy against resistant strains .
  • Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR analyses have been employed to understand the relationship between chemical structure and biological activity, providing insights into potential modifications for improved efficacy .

Data Table: Biological Activity Summary

Compound NameTarget OrganismMIC (µM)Mechanism of Action
This compoundMethicillin-resistant Staphylococcus aureus0.16 - 0.68Inhibition of bacterial enzymes
This compoundMycobacterium tuberculosis10Disruption of metabolic processes

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